4-bromo-N,3-dimethylbenzenesulfonamide
Overview
Description
4-bromo-N,3-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H10BrNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 4-position and two methyl groups at the N and 3-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,3-dimethylbenzenesulfonamide typically involves the bromination of N,3-dimethylbenzenesulfonamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides with different functional groups replacing the bromine atom.
Oxidation Reactions: Products can include sulfonic acids or sulfonyl chlorides.
Coupling Reactions: Products are often more complex aromatic compounds with extended conjugation.
Scientific Research Applications
4-bromo-N,3-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N,3-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The bromine and sulfonamide groups can interact with amino acid residues in the enzyme, leading to inhibition. The exact molecular targets and pathways involved would depend on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N,4-dimethylbenzenesulfonamide
- 4-bromo-N,N-dimethylbenzenesulfonamide
- 3-bromo-N,N-dimethylbenzenesulfonamide
Uniqueness
4-bromo-N,3-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring. The presence of the bromine atom at the 4-position and the methyl groups at the N and 3-positions can influence its reactivity and interactions with other molecules. This unique structure can make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
4-bromo-N,3-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-5-7(3-4-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXILHHKRMMVQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429166 | |
Record name | 4-bromo-N,3-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923148-87-2 | |
Record name | 4-bromo-N,3-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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